molecular formula C14H13BrFN3S B10849222 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea CAS No. 219664-37-6

1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea

Cat. No.: B10849222
CAS No.: 219664-37-6
M. Wt: 354.24 g/mol
InChI Key: MIJLSRZJDIBHJU-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea is a complex organic compound that features a bromopyridine moiety and a fluorophenyl group linked through a thiourea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea typically involves the reaction of 5-bromopyridine-2-amine with 2-(2-fluorophenyl)ethyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromopyridine ring can be reduced under specific conditions to yield the corresponding pyridine derivative.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, while the bromopyridine and fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)-3-[2-(2-chlorophenyl)ethyl]thiourea
  • 1-(5-Bromopyridin-2-yl)-3-[2-(2-methylphenyl)ethyl]thiourea
  • 1-(5-Bromopyridin-2-yl)-3-[2-(2-nitrophenyl)ethyl]thiourea

Uniqueness

1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This feature may contribute to its higher potency and efficacy in biological applications compared to similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

219664-37-6

Molecular Formula

C14H13BrFN3S

Molecular Weight

354.24 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H13BrFN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20)

InChI Key

MIJLSRZJDIBHJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F

Origin of Product

United States

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